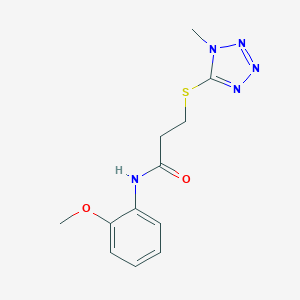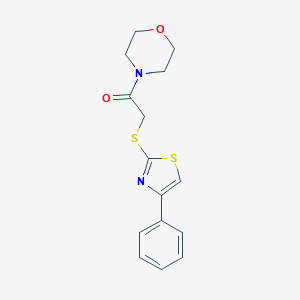![molecular formula C21H19NO3S B270038 2-[(4-methylphenyl)sulfonyl]-N,N-diphenylacetamide](/img/structure/B270038.png)
2-[(4-methylphenyl)sulfonyl]-N,N-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylphenyl)sulfonyl]-N,N-diphenylacetamide, commonly known as MSMA, is an organic compound that belongs to the family of acetamides. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MSMA is widely used in scientific research due to its unique properties and potential applications.
作用機序
MSMA acts as a selective inhibitor of PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol and other activators. This inhibition leads to a decrease in the phosphorylation of downstream target proteins, which in turn affects various cellular processes such as gene expression, cell cycle progression, and cell survival.
Biochemical and Physiological Effects:
MSMA has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases such as cancer and autoimmune disorders.
実験室実験の利点と制限
MSMA has several advantages as a pharmacological tool, including its high potency and selectivity for PKC inhibition, as well as its ability to penetrate cell membranes and reach intracellular targets. However, its insolubility in water can pose a challenge in certain experimental setups, and its potential toxicity and side effects should be carefully considered when designing experiments.
将来の方向性
There are several areas of research that could benefit from the use of MSMA as a pharmacological tool. For example, further studies could investigate its potential therapeutic applications in cancer and autoimmune diseases, as well as its role in the regulation of immune cell function. Additionally, the development of more water-soluble analogs of MSMA could improve its utility in certain experimental setups.
合成法
MSMA can be synthesized by reacting 4-methylbenzenesulfonyl chloride with N,N-diphenylacetamide in the presence of a base such as triethylamine. The reaction yields MSMA as a white crystalline solid with a purity of over 95%.
科学的研究の応用
MSMA has been extensively used in scientific research as a pharmacological tool to investigate the mechanism of action of various biological systems. It has been shown to exhibit potent inhibitory effects on the activity of protein kinase C (PKC), a key enzyme involved in the regulation of cell growth, differentiation, and apoptosis.
特性
製品名 |
2-[(4-methylphenyl)sulfonyl]-N,N-diphenylacetamide |
|---|---|
分子式 |
C21H19NO3S |
分子量 |
365.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfonyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H19NO3S/c1-17-12-14-20(15-13-17)26(24,25)16-21(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
InChIキー |
QORKENWDLIQQFY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269979.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide](/img/structure/B269982.png)
![2-[4-(4-Chloro-phenyl)-thiazol-2-ylsulfanyl]-1-(pyrrolidin-1-yl)-ethanone](/img/structure/B269984.png)

![N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269986.png)